![molecular formula C16H15F3N2O3 B2715153 1-(2-Phenoxyethyl)-3-[4-(trifluoromethoxy)phenyl]urea CAS No. 1172053-47-2](/img/structure/B2715153.png)

1-(2-Phenoxyethyl)-3-[4-(trifluoromethoxy)phenyl]urea

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

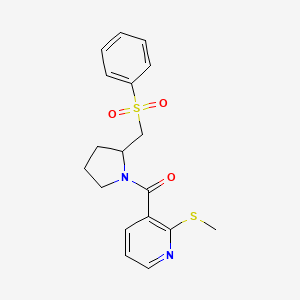

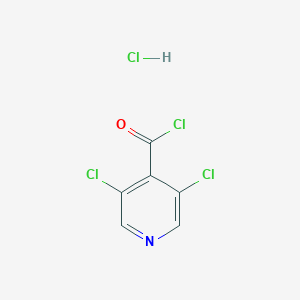

The compound “1-(2-Phenoxyethyl)-3-[4-(trifluoromethoxy)phenyl]urea” is a complex organic molecule. It contains a urea group (NH2-CO-NH2) and phenyl groups (C6H5) which are substituted with phenoxyethyl and trifluoromethoxy groups .

Synthesis Analysis

While specific synthesis methods for this compound were not found, related compounds such as α-trifluoromethoxy ketones have been synthesized via the palladium-catalyzed decarboxylative allylic alkylation of trifluoromethoxy allyl enol carbonates .科学的研究の応用

Novel Acid-Catalyzed Rearrangement

One study focuses on the novel acid-catalyzed rearrangement of n-aryl-n′-aryloxyureas to biphenyl derivatives, highlighting an entirely new fundamental aromatic rearrangement process. This process involves an intramolecular reaction where the N-O bond undergoes polarization, leading to significant implications for synthetic chemistry and material science (Endo, Terashima, & Shudo, 1984).

Metabolism and Inhibition of Soluble Epoxide Hydrolase

Another significant application is in the study of the metabolism of a potent inhibitor of soluble epoxide hydrolase, 1-(1-Propionylpiperidin-4-yl)-3-(4-(trifluoromethoxy)phenyl)urea (TPPU). This research sheds light on the metabolic pathways of TPPU, which is extensively used in research for modulating inflammation and protecting against various diseases. Understanding the metabolism of TPPU is crucial for assessing its safety and effectiveness in therapeutic applications (Wan et al., 2019).

Cocondensation with Methylolphenols

The cocondensation of urea with methylolphenols under acidic conditions is explored as a method for synthesizing alternative polymers. This research provides insights into the formation of various benzylurea derivatives and the potential for developing new polymeric materials with unique properties (Tomita & Hse, 1992).

Structure-Activity Relationships of Phenyl Urea Derivatives

Investigations into the structure-activity relationships of trisubstituted phenyl urea derivatives as neuropeptide Y5 receptor antagonists offer promising avenues for drug development. By optimizing various aspects of the molecular structure, researchers aim to enhance in vitro potency, potentially leading to new treatments for disorders associated with the neuropeptide Y5 receptor (Fotsch et al., 2001).

Synthesis and Spectral Properties of Polyurea

The synthesis of aliphatic polyureas with chromophore moieties in the polymer chain represents an innovative approach to creating materials with unique optical properties. Such research could lead to the development of new materials for optical applications, including sensors and imaging technologies (Novikova, Barashkov, & Sakhno, 2003).

特性

IUPAC Name |

1-(2-phenoxyethyl)-3-[4-(trifluoromethoxy)phenyl]urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15F3N2O3/c17-16(18,19)24-14-8-6-12(7-9-14)21-15(22)20-10-11-23-13-4-2-1-3-5-13/h1-9H,10-11H2,(H2,20,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNFIZVTWCBYPKB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OCCNC(=O)NC2=CC=C(C=C2)OC(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15F3N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Chloro-N-[(1S,4R)-4-(hydroxymethyl)cyclopent-2-en-1-yl]-N-(thiophen-2-ylmethyl)propanamide](/img/structure/B2715073.png)

![1-{[5-Methyl-2-(2-naphthyl)-1,3-oxazol-4-yl]methyl}piperidin-4-amine](/img/structure/B2715078.png)

![1-(6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-yl)-N-(2-methylbenzo[d]thiazol-5-yl)piperidine-4-carboxamide](/img/structure/B2715083.png)

![1-(4-{3-[4-(2,4-Dimethylphenyl)piperazin-1-yl]-2-hydroxypropoxy}phenyl)propan-1-one](/img/structure/B2715084.png)

![N-cyclohexyl-2-((4-methyl-5-(6-methylimidazo[2,1-b]thiazol-5-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide](/img/structure/B2715089.png)

![7-(4-fluorophenyl)-1,3-dimethyl-5-((naphthalen-1-ylmethyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/no-structure.png)